molecular formula C38H34Br2Cl2N4 B1664997 795316-16-4 (Bromide) CAS No. 795316-16-4

795316-16-4 (Bromide)

Cat. No. B1664997
M. Wt: 777.4 g/mol
InChI Key: ZFCCRPWNWOHZEN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACG-548B is a potent, selective choline kinase α (ChoKα) inhibitor.

Scientific Research Applications

Oxidative Treatment in Water Sources

Bromide is found in various water sources and undergoes oxidation to form hypobromous acid/hypobromite and other bromine species during oxidative water treatment. These species react with numerous inorganic and organic compounds, including micropollutants. The reactions of bromine with these compounds are generally faster than chlorine, indicating its potential for efficient water treatment processes (Heeb et al., 2014).

Use as a Tracer in Environmental Studies

Bromide is a valuable tracer for studying water and solute transport in soil due to its non-reactive nature with soil minerals and its low environmental background concentrations. This makes it a better tracer than chloride in certain environmental studies (Flury & Papritz, 1993).

Solid-State NMR Characterization

Solid-state NMR spectroscopy is a tool to characterize the local structure and symmetry around bromide ions in inorganic systems. This method can provide detailed insights into the crystalline structures and hydration states of various bromide compounds (Widdifield & Bryce, 2010).

Agricultural Research

Bromide compounds, such as methyl bromide, have been extensively used in agriculture for pest and pathogen control. Research has focused on finding alternatives to methyl bromide due to environmental concerns. This includes studying the efficacy of other chemicals and integrated pest management strategies (Schneider et al., 2003).

Role in Tissue Development

Bromine, in the form of bromide, plays a crucial role as a cofactor in the formation of sulfilimine crosslinks within collagen IV. This process is essential for tissue development and architecture, highlighting the biological significance of bromide (McCall et al., 2014).

Atmospheric Chemistry

Bromide compounds, particularly methyl bromide, contribute to stratospheric ozone depletion. Understanding the chemistry of bromine in the atmosphere is crucial for assessing and mitigating its environmental impact (Wofsy et al., 1975).

properties

CAS RN

795316-16-4

Product Name

795316-16-4 (Bromide)

Molecular Formula

C38H34Br2Cl2N4

Molecular Weight

777.4 g/mol

IUPAC Name

1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide

InChI

InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZFCCRPWNWOHZEN-UHFFFAOYSA-L

SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACG-548B;  ACG 548B;  ACG548B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
795316-16-4 (Bromide)
Reactant of Route 2
Reactant of Route 2
795316-16-4 (Bromide)
Reactant of Route 3
795316-16-4 (Bromide)
Reactant of Route 4
795316-16-4 (Bromide)
Reactant of Route 5
795316-16-4 (Bromide)
Reactant of Route 6
795316-16-4 (Bromide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.